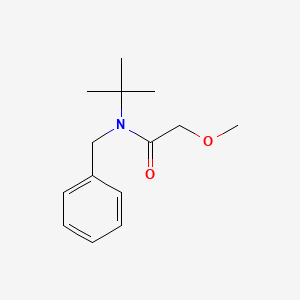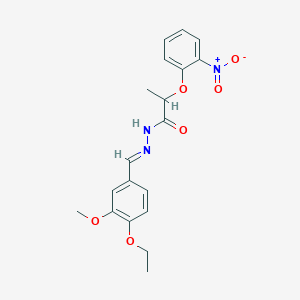
N-(2-fluorobenzyl)-N,N',N'-trimethyl-1,2-ethanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorobenzyl)-N,N',N'-trimethyl-1,2-ethanediamine, commonly known as FET, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. FET is a small molecule that belongs to the class of monoamine transporter ligands, which are compounds that interact with specific proteins in the brain to modulate neurotransmitter activity. In
作用机制
The mechanism of action of FET is complex and involves interactions with several different proteins in the brain. One of the main targets of FET is the serotonin transporter, which is a protein that regulates the levels of serotonin in the brain. FET binds to the serotonin transporter and inhibits its activity, leading to increased levels of serotonin in the brain. This increase in serotonin has been linked to the antidepressant and anxiolytic effects of FET.
Biochemical and Physiological Effects:
FET has been shown to have several biochemical and physiological effects in animal models and humans. In addition to its antidepressant and anxiolytic effects, FET has been shown to increase the levels of dopamine and norepinephrine in the brain. FET has also been shown to increase the activity of certain brain regions involved in reward processing, which may be relevant to its potential use in the treatment of substance abuse disorders.
实验室实验的优点和局限性
One of the main advantages of FET for lab experiments is its relatively simple synthesis and purification process. FET is also a small molecule, which makes it easier to study in vitro and in vivo. However, FET has some limitations for lab experiments. For example, FET has a relatively short half-life in the body, which may make it difficult to study its long-term effects. Additionally, FET has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.
未来方向
There are several future directions for research on FET. One area of research is to further investigate its potential therapeutic applications, particularly in the treatment of depression and substance abuse disorders. Another area of research is to explore the mechanism of action of FET in more detail, including its interactions with other proteins in the brain. Additionally, future studies could investigate the safety and efficacy of FET in humans, which may lead to its eventual use as a clinical treatment.
合成方法
The synthesis of FET involves several steps, including the reaction of 2-fluorobenzyl chloride with N,N',N'-trimethyl-1,2-ethanediamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through column chromatography to obtain pure FET. The synthesis of FET is relatively straightforward and can be carried out in a laboratory setting with standard equipment and reagents.
科学研究应用
FET has been the subject of extensive scientific research due to its potential therapeutic applications. One of the main areas of research has been in the field of depression and anxiety disorders. FET has been shown to have antidepressant and anxiolytic effects in animal models, and preliminary clinical studies have suggested that it may be effective in treating depression in humans. FET has also been investigated for its potential use in the treatment of substance abuse disorders, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
N'-[(2-fluorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2/c1-14(2)8-9-15(3)10-11-6-4-5-7-12(11)13/h4-7H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXVCRSVHHSMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5884030.png)


![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5884070.png)
![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5884076.png)
![methyl 2-[(4-phenylbutanoyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B5884083.png)
![N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5884090.png)

![N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5884110.png)


![N-[4-(methylthio)benzylidene]-2-phenylethanesulfonamide](/img/structure/B5884123.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5884129.png)
